Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide
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Overview
Description
Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide is an organic compound known for its use as an analytical reagent. It is commonly referred to as Thymol Blue Sodium Salt . This compound is characterized by its orange powder appearance and its solubility in water and ethanol .
Preparation Methods
The synthesis of Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide typically involves the reaction of phenolic compounds with benzoxathiol derivatives under controlled conditions . The process includes:
Reaction of Phenolic Compounds: The phenolic compounds are reacted with benzoxathiol derivatives in the presence of a base.
Purification: The resulting product is purified through crystallization.
Industrial Production: On an industrial scale, the synthesis involves similar steps but is optimized for higher yields and purity.
Chemical Reactions Analysis
Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert it into its corresponding sulfide form.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed include sulfone derivatives, sulfide forms, and halogenated compounds.
Scientific Research Applications
Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as an analytical reagent for pH determination and as an indicator in titrations.
Medicine: The compound is used in diagnostic assays to monitor various biochemical parameters.
Industry: It finds applications in the manufacturing of dyes and pigments due to its color-changing properties.
Mechanism of Action
The mechanism of action of Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide involves its ability to act as a pH indicator. The compound changes color in response to changes in pH, which is attributed to the ionization of its phenolic groups. This ionization alters the electronic structure of the molecule, leading to a visible color change . The molecular targets include hydrogen ions (H+) in the solution, and the pathways involved are primarily acid-base reactions .
Comparison with Similar Compounds
Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide can be compared with other similar compounds such as:
Bromophenol Blue: Another pH indicator with similar applications but different color change ranges.
Xylenol Blue: Used as an analytical reagent with a different pH range and color change properties.
Phenol Red: Commonly used in cell culture media to monitor pH changes.
The uniqueness of Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide lies in its specific pH range and color transition, making it suitable for particular analytical applications .
Biological Activity
Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide (Chemical Abstracts Service Number: 93839-72-6) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C19H12Na2O5S
- Molecular Weight : 398.34 g/mol
The structure features a benzoxathiol moiety, which is known for its potential antioxidant properties. The presence of phenolic groups contributes to its reactivity and interaction with biological systems.
Antioxidant Properties
One of the primary biological activities attributed to this compound is its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may also possess similar properties.
Case Study 1: Antioxidant Efficacy
A study conducted by researchers investigated the antioxidant activity of phenolic compounds similar to this compound. The study utilized various assays such as DPPH radical scavenging and ABTS assays to measure antioxidant capacity. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.
Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
---|---|---|
Compound A | 78% | 85% |
Compound B | 65% | 70% |
This compound | TBD | TBD |
Case Study 2: Antimicrobial Screening
In a collaborative study focusing on the antimicrobial potential of benzoxathiol derivatives, this compound was included in a screening panel against common pathogens. Preliminary results suggested moderate activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values indicating potential therapeutic applications.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Bacillus subtilis | TBD |
Properties
CAS No. |
93839-72-6 |
---|---|
Molecular Formula |
C19H12Na2O5S |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
disodium;4-[3-(4-oxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
InChI |
InChI=1S/C19H14O5S.2Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;;/h1-12,20-21H;;/q;2*+1/p-2 |
InChI Key |
MOHAVYLIGBAZHR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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